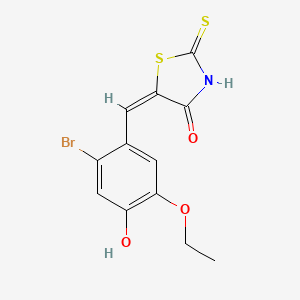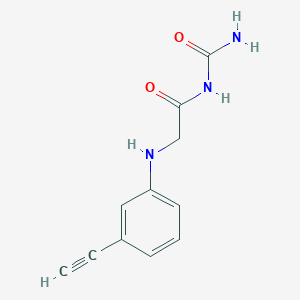
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, an iodine atom attached to the benzene ring, and a methyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfone group through oxidation. The iodination of the benzene ring is usually achieved using iodine or iodine monochloride in the presence of a suitable catalyst. The final step involves the formation of the amide bond by reacting the iodinated benzene derivative with N-methylamine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Further oxidized sulfone derivatives.
Reduction: Deiodinated benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of sulfone-containing molecules with biological targets. Its iodine atom also makes it useful in radiolabeling studies.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. The compound’s overall structure allows it to fit into specific binding pockets, modulating the activity of the target protein or enzyme.
Comparaison Avec Des Composés Similaires
n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the tetrahydrothiophene ring with a sulfone group but differs in the presence of a pyrazole ring instead of a benzene ring.
n-(1,1-Dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide: This compound has a similar tetrahydrothiophene ring with a sulfone group but contains a hydrazinecarbothioamide moiety instead of a benzamide group.
Uniqueness: n-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-iodo-N-methylbenzamide is unique due to the presence of the iodine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfone group and the iodine atom makes this compound particularly interesting for further research and development.
Propriétés
Formule moléculaire |
C12H14INO3S |
|---|---|
Poids moléculaire |
379.22 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-3-iodo-N-methylbenzamide |
InChI |
InChI=1S/C12H14INO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Clé InChI |
PTGMXTBLVYYAJJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)










![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)


